molecular formula C49H80O21 B1259713 Asparacoside

Asparacoside

Cat. No. B1259713
M. Wt: 1005.1 g/mol
InChI Key: GLLQBFOUGGRCKY-YDJQLIBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asparacoside is a natural product found in Asparagus cochinchinensis with data available.

Scientific Research Applications

Anti-Cancer Activities

  • Dietary saponins, including Asparacoside, have shown promising anti-cancer activities through various mechanisms such as apoptosis induction, cell cycle arrest, anti-proliferation, anti-metastasis, and anti-angiogenesis. These effects are mediated through the regulation of critical signaling pathways including MAPK, PI3K/Akt/mTOR, NF-κB, and VEGF/VEGFR. Despite the compelling in vitro evidence, further clinical studies are needed to confirm the effectiveness of dietary saponins for medical applications (Zhou, Farooqi, & Xu, 2021).

Metabolic Syndrome Prevention

  • Asparagus stipularis Forssk, containing Asparacoside, demonstrated protective effects against high-fructose diet-induced metabolic syndrome in rats. The aqueous extract showed significant in vitro antioxidant and α-glucosidase inhibitory potential, which translated into in vivo benefits such as normalization of blood glucose and lipid profiles, and mitigation of liver damage associated with metabolic syndrome (Adouni et al., 2018).

Genetic Improvement of Asparagus Plants

  • Advances in biotechnology have enabled the genetic manipulation of Asparagus plants to enhance yield, nutritional value, and the production of important biomolecules including Asparacoside. Most patents in this area aim at improving plant hormonal levels for yield enhancement and increasing the content of beneficial compounds such as β-carotene and methionine (Patil, Bhalke, & Deshpande, 2019).

properties

Molecular Formula

C49H80O21

Molecular Weight

1005.1 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1

InChI Key

GLLQBFOUGGRCKY-YDJQLIBBSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

synonyms

asparacoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.